rac Viloxazine-d5 Hydrochloride
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Overview
Description
rac Viloxazine-d5 Hydrochloride: is a deuterium-labeled version of rac Viloxazine hydrochloride. It is a synthetic compound with the molecular formula C13H14D5NO3•HCl and a molecular weight of 278.79. This compound is primarily used in scientific research, particularly in the fields of pharmacology and neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Viloxazine-d5 Hydrochloride involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of rac Viloxazine hydrochloride. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the precursor molecule. This can be achieved through various methods, such as catalytic exchange reactions or the use of deuterated reagents.
Hydrochloride Formation: The deuterated compound is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor molecule using industrial-grade deuterated reagents.
Purification: The deuterated compound is purified through crystallization or chromatography techniques to ensure high purity.
Hydrochloride Formation: The purified deuterated compound is reacted with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution
Chemical Reactions Analysis
Types of Reactions: rac Viloxazine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used
Scientific Research Applications
rac Viloxazine-d5 Hydrochloride is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its pharmacokinetics and metabolism.
Neurological Research: The compound is used to investigate the effects of viloxazine on neurotransmitter systems, particularly serotonin and norepinephrine.
Drug Development: It serves as a reference standard in the development and testing of new drugs targeting similar pathways.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of related compounds
Mechanism of Action
rac Viloxazine-d5 Hydrochloride exerts its effects primarily through modulation of neurotransmitter systems:
Serotonin System: The compound acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors, leading to increased extracellular serotonin levels in the prefrontal cortex.
Norepinephrine System: It exhibits moderate inhibitory effects on the norepinephrine transporter, enhancing norepinephrine levels in the brain.
Dopaminergic System: The compound also shows moderate activity at dopaminergic receptors, contributing to its overall pharmacological profile
Comparison with Similar Compounds
rac Viloxazine-d5 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
rac Viloxazine Hydrochloride: The non-deuterated version of the compound, used in similar research applications.
Deuterated Analogues: Other deuterium-labeled compounds used in pharmacokinetic and metabolic studies.
Serotonin-Norepinephrine Modulators: Compounds such as duloxetine and venlafaxine, which also modulate serotonin and norepinephrine systems but lack the deuterium labeling .
Properties
CAS No. |
1276483-10-3 |
---|---|
Molecular Formula |
C₁₃H₁₅D₅ClNO₃ |
Molecular Weight |
278.79 |
Synonyms |
(+/-)-2-[(o-Ethoxy-d5)phenoxymethyl]morpholine; Catatrol-d5; ICI 58834-d5; Vicilan-d5; Viloxazin-d5 Hydrochloride; Vivalan-d5; Vivarint-d5; Vivilan-d5; |
Origin of Product |
United States |
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